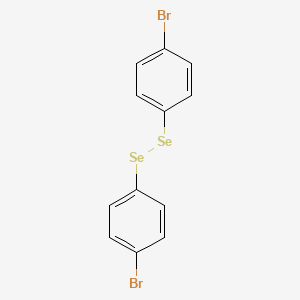
Diselenide, bis(4-bromophenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, bis(4-bromophenyl) is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 4-bromophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diselenide, bis(4-bromophenyl) typically involves the reaction of 4-bromophenyl lithium with elemental selenium. The process can be summarized as follows:
Formation of 4-bromophenyl lithium: This is achieved by reacting 4-bromophenyl bromide with lithium metal in an anhydrous solvent such as diethyl ether.
Reaction with Selenium: The 4-bromophenyl lithium is then reacted with elemental selenium to form the diselenide compound.
Industrial Production Methods: While specific industrial production methods for diselenide, bis(4-bromophenyl) are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and selenium compounds .
Chemical Reactions Analysis
Types of Reactions: Diselenide, bis(4-bromophenyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the diselenide to selenols.
Substitution: The bromine atoms in the 4-bromophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Selenoxides or selenones.
Reduction: Selenols.
Substitution: Various substituted phenyl diselenides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of diselenide, bis(4-bromophenyl) involves its ability to undergo redox reactions. The compound can act as both an antioxidant and a pro-oxidant, depending on the environmental conditions. This dual behavior is attributed to the selenium atoms, which can cycle between different oxidation states. In biological systems, this redox activity can modulate cellular processes and protect against oxidative stress .
Comparison with Similar Compounds
- Bis(2-hydroxyphenyl) diselenide
- Bis(3-hydroxyphenyl) diselenide
- Bis(4-hydroxyphenyl) diselenide
- Diphenyl diselenide
Comparison: Compared to other diselenides, the bromine atoms can participate in additional substitution reactions, providing a versatile platform for further functionalization .
Properties
CAS No. |
20541-48-4 |
|---|---|
Molecular Formula |
C12H8Br2Se2 |
Molecular Weight |
469.9 g/mol |
IUPAC Name |
1-bromo-4-[(4-bromophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8Br2Se2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
OJYLWCYRSGYMPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[Se][Se]C2=CC=C(C=C2)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


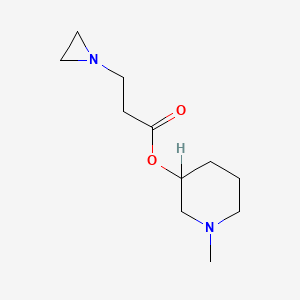
![[2-(butan-2-ylcarbamoyloxymethyl)-2-methylpentyl]carbamic acid](/img/structure/B14705013.png)
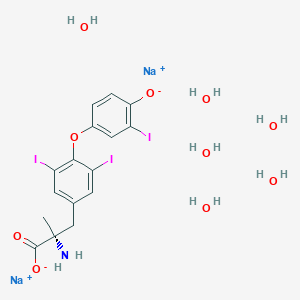

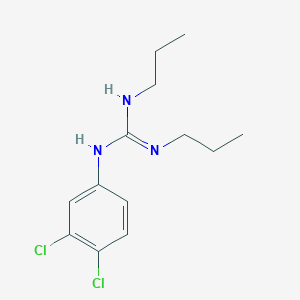

![Acetamide, 2-(3-chlorophenoxy)-N-[(4-chlorophenyl)methyl]-](/img/structure/B14705046.png)
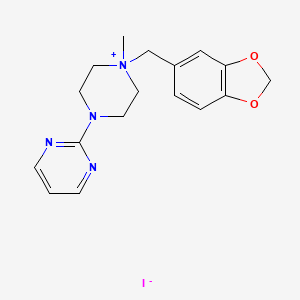
![2-Methoxy-7-methyl-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14705050.png)

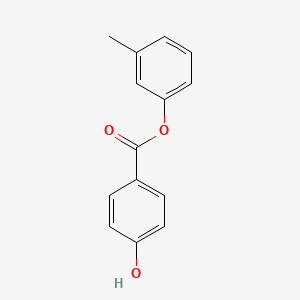
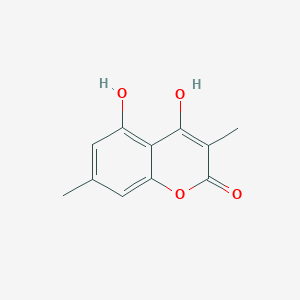
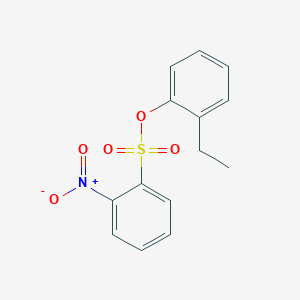
![1,4-Dimethyl-2,5,7-trithiabicyclo[2.2.1]heptane](/img/structure/B14705086.png)
